molecular formula C17H27N3O2S B6705352 N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

Cat. No.: B6705352
M. Wt: 337.5 g/mol
InChI Key: GGGQRCLDNXRILD-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxolane ring

Properties

IUPAC Name

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-2-14-12-19-16(23-14)5-8-18-17(21)20-9-6-13(7-10-20)15-4-3-11-22-15/h12-13,15H,2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGQRCLDNXRILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)N2CCC(CC2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions involving diols and appropriate catalysts.

    Coupling Reactions: The final step involves coupling the thiazole, piperidine, and oxolane rings through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or piperidines.

Scientific Research Applications

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways involved in neurotransmission, leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide
  • N-[2-(5-propyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

Uniqueness

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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